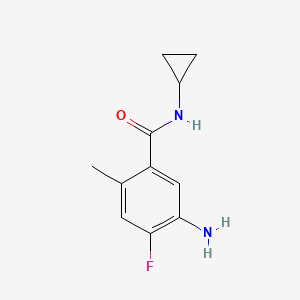

5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide

Description

Properties

IUPAC Name |

5-amino-N-cyclopropyl-4-fluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c1-6-4-9(12)10(13)5-8(6)11(15)14-7-2-3-7/h4-5,7H,2-3,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTWWSZVXBJXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)NC2CC2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation and Functionalization

The synthesis often begins with appropriately substituted benzene derivatives such as 2-fluoro-4-nitrotoluene or 2-methyl-4-nitrobenzoic acid derivatives. The methyl and fluoro substituents are introduced or retained from these precursors.

- Oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid is performed using potassium permanganate in the presence of sodium hydroxide and phase transfer catalysts like tetrabutylammonium bromide or triethylbenzyl ammonium chloride. This step is conducted at elevated temperatures (75–95°C) over 8–18 hours, followed by acidification to precipitate the carboxylic acid with high purity (>98%) and yields around 70–75%.

Conversion to N-Methylbenzamide Derivative

- The carboxylic acid intermediate is converted to the corresponding N-methylbenzamide via chlorination and amination steps:

- Chlorination using thionyl chloride (SOCl2) in organic solvents such as dichloromethane, chloroform, or 1,2-dichloroethane with catalysts like pyridine or triethylamine at 40–85°C.

- Subsequent reaction with methylamine gas at low temperatures (0 to -5°C) to minimize methylamine loss and improve yield.

This step achieves yields above 95% and produces 2-fluoro-4-nitro-N-methylbenzamide with high purity.

Reduction to 4-Amino-2-fluoro-N-methylbenzamide

- The nitro group is reduced to an amino group by catalytic hydrogenation using 10% Pd/C catalyst under hydrogen atmosphere (2–20 atm) at room temperature for 12–24 hours.

- Organic solvents such as ethyl acetate, ethanol, or propyl acetate serve as reaction media.

- After completion, the catalyst is filtered off, and the product is isolated with yields around 98% and purity above 98%.

Representative Synthetic Scheme Summary

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Fluoro-4-nitrotoluene + KMnO4, NaOH, phase transfer catalyst, 75–95°C | 2-Fluoro-4-nitrobenzoic acid | 70–75 | High purity >98%, acidification to pH 2–4 |

| 2 | 2-Fluoro-4-nitrobenzoic acid + SOCl2, pyridine, 40–85°C; then methylamine gas at 0 to -5°C | 2-Fluoro-4-nitro-N-methylbenzamide | >95 | Control of temperature reduces methylamine loss |

| 3 | 2-Fluoro-4-nitro-N-methylbenzamide + H2, Pd/C catalyst, 2–20 atm, RT, 12–24 h | 4-Amino-2-fluoro-N-methylbenzamide | ~98 | Catalyst and solvent recyclable |

| 4 | Reductive amination with cyclopropane aldehyde, Boc protection/deprotection | 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide | Variable | Final functionalization step for cyclopropyl amide |

Detailed Research Findings and Advantages

- The described preparation method is a green and clean process , minimizing hazardous waste and enabling catalyst and solvent recycling.

- The overall yield for the three-step process to 4-amino-2-fluoro-N-methylbenzamide exceeds 68%, significantly higher than prior art (~45%).

- The use of phase transfer catalysts and controlled pH adjustment improves purity and yield in oxidation steps.

- Catalytic hydrogenation with Pd/C provides high selectivity and purity, critical for pharmaceutical intermediates.

- The cyclopropyl amide introduction via reductive amination is well-established in medicinal chemistry for generating bioactive benzamide derivatives.

While the exact compound this compound is less commonly detailed in open literature, analogs such as 5-amino-N-cyclobutyl-2-methylbenzamide follow similar synthetic principles involving nitration, reduction, and amidation steps. The cyclopropyl group introduction is a specialized step requiring reductive amination with cyclopropane aldehyde rather than direct amidation.

Summary Table of Key Reaction Parameters

| Reaction Step | Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Oxidation | KMnO4, NaOH, Phase transfer catalyst | Water | 75–95 | 8–18 | 70–75 | >98 | pH adjusted to 2–4 |

| Chlorination + Amination | SOCl2, Pyridine; Methylamine gas | DCM, CHCl3, or DCE | 40–85; 0 to -5 | 3–5; 1–2 | >95 | High | Low temp reduces methylamine loss |

| Catalytic Hydrogenation | Pd/C, H2 (2–20 atm) | Ethyl acetate, EtOH, or Propyl acetate | RT | 12–24 | ~98 | >98 | Catalyst/solvent recyclable |

| Reductive Amination | Cyclopropane aldehyde, Boc2O | Suitable solvent | RT | Variable | Variable | High | Protection/deprotection steps |

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may produce various amines.

Scientific Research Applications

Medicinal Chemistry

5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide is investigated as a lead compound in drug discovery programs due to its promising biological activities:

- Anticancer Activity : In vitro studies indicate that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.

- Neurological Applications : Preliminary research points to its ability to modulate neurotransmitter pathways, which may lead to therapeutic applications in treating neurological disorders .

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes relevant in oncology and neurology. Its structural features enhance binding affinity to protein sites involved in various physiological processes. Interaction studies using techniques such as surface plasmon resonance have demonstrated significant interactions with biological macromolecules .

Antimicrobial Properties

Research has also explored its antimicrobial properties, indicating potential uses in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticancer Activity : A study demonstrated that this compound inhibited cell proliferation in specific cancer cell lines, supporting its development as an anticancer therapeutic .

- Neurological Applications : Research indicated potential effects on serotonin receptors (5-HT receptors), which could elucidate its role in psychiatric disorders .

- Selectivity Profiles : Ongoing studies are examining the selectivity profiles at various receptor sites, which may help optimize its efficacy as a therapeutic agent .

Mechanism of Action

The mechanism of action of 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent groups, molecular properties, and hypothetical biological activities.

Structural Analogues and Molecular Properties

Key Differences and Implications

Substituent Effects: N-Substituents: The cyclopropyl group in the target compound may confer lower steric hindrance and higher metabolic resistance compared to bulkier groups like cyclohexyl (e.g., N-cyclohexyl-2-(4-fluorophenyl)acetamide, MW 249.29 g/mol ) or sulfamoyl (e.g., compound, MW 335.77 g/mol ). Halogen vs. In contrast, methoxy groups (e.g., 5-chloro-2-methoxy-N-(2-methylpropyl)benzamide ) increase lipophilicity but reduce electronic modulation.

Functional Group Diversity :

- Sulfamoyl-containing analogues ( ) may exhibit broader enzyme inhibition (e.g., carbonic anhydrase) due to their sulfonamide moiety, whereas the target compound’s amide group limits its interaction profile to specific targets like proteases or kinases.

Research Findings and Hypothetical Activity Trends

- Metabolic Stability : Cyclopropyl-substituted benzamides are less prone to oxidative metabolism than those with linear alkyl chains (e.g., N-isobutyl or N-isopropyl groups) .

- Bioavailability : The fluoro substituent likely improves membrane permeability compared to chloro or methoxy analogues, as seen in fluorinated drug candidates like ciprofloxacin .

- Target Selectivity : The absence of sulfamoyl or morpholine groups (cf. and compounds) suggests the target compound may lack broad-spectrum enzyme inhibition but could exhibit specificity for receptors requiring compact, lipophilic ligands.

Biological Activity

5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide is a synthetic compound with a unique structure that includes an amino group, a cyclopropyl group, and a fluorinated aromatic ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity, particularly as an enzyme inhibitor and its interactions with various biological macromolecules.

Chemical Structure and Properties

- Molecular Formula : CHFN\O

- Molecular Weight : Approximately 208.24 g/mol

- Structural Features : The compound features a 4-fluoro substitution on the benzene ring, which enhances its biological activity by increasing binding affinity to target proteins.

The mechanism of action for this compound is primarily through its interaction with specific molecular targets. Preliminary studies suggest that it may bind to certain enzymes or receptors, modulating their activity and leading to various biological responses such as:

- Inhibition of Cell Proliferation : The compound has shown promise in inhibiting the proliferation of certain cancer cell lines.

- Induction of Apoptosis : It may trigger programmed cell death in malignant cells, contributing to its potential as an anti-cancer agent.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory activity. It has been identified as an inhibitor of specific enzyme targets relevant in oncology and neurology. The structural features of the compound contribute to its affinity for binding to protein sites involved in various physiological processes .

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy have demonstrated that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions are critical for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent .

Comparative Analysis with Similar Compounds

The unique structural features of this compound allow for comparison with other related compounds. The following table summarizes some similar compounds and their respective biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide | Contains a bromine atom instead of a methyl group | Potentially different reactivity; may exhibit varied biological activities due to halogen substitution |

| 3-Acetoxy-2-methyl-N-(phenyl)benzamide | Secondary amide with phenyl substitution | Evaluated for kinase inhibition in cancer therapy |

| N-(4,4-Dibromo-[1,1'-biphenyl]-2-yl)benzamide | Dibromo substitution on biphenyl | Assessed for antitumor activity |

This comparative analysis illustrates how variations in functional groups and molecular structure can lead to distinct chemical properties and biological activities, highlighting the uniqueness of this compound within this class of compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines, making it a candidate for further development as an anticancer agent.

- Neurological Applications : Preliminary research suggests potential applications in treating neurological disorders due to its ability to modulate neurotransmitter pathways .

- Selectivity Profiles : Ongoing studies are focusing on the selectivity profiles of this compound at various serotonin receptors (5-HT receptors), which could elucidate its role in psychiatric disorders .

Q & A

Q. How to design a structure-activity relationship (SAR) study focusing on the cyclopropyl and fluoro substituents?

- Methodological Answer :

- Analog Synthesis : Replace cyclopropane with other rings (e.g., cyclobutane) or vary fluorine position.

- Biological Testing : Compare IC₅₀ values against kinase panels or bacterial growth assays.

- Data Analysis : Use 3D-QSAR (CoMFA) to correlate substituent effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.